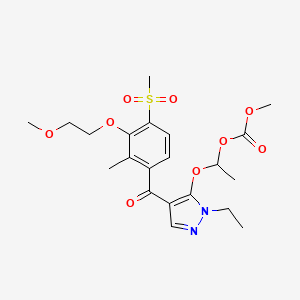

Tolpyralate

Descripción

Overview of Tolpyralate's Role as a Herbicide

This compound functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for carotenoid biosynthesis in plants. ontosight.aichemicalbook.com Carotenoids serve the vital function of protecting chlorophyll (B73375) from photo-destruction by sunlight. By blocking the HPPD enzyme, this compound disrupts the production of plastoquinone (B1678516) and alpha-tocopherol, which in turn inhibits the formation of carotenoids. iskweb.co.jpchemicalbook.com This leads to the bleaching of new plant growth and the eventual death of susceptible weeds. mda.state.mn.uschemicalbook.com Corn plants, however, can rapidly metabolize this compound into inactive compounds, which accounts for the herbicide's selectivity. mda.state.mn.usiskweb.co.jp

This herbicide is effective against a range of problematic weeds, including those that have developed resistance to other common herbicides like glyphosate (B1671968) and ALS inhibitors. iskweb.co.jp Some of the key weeds controlled by this compound include species of pigweed, common ragweed, foxtail, and barnyardgrass. mda.state.mn.us

Historical Context of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides

The development of HPPD-inhibiting herbicides represents a significant advancement in weed management technology. The first herbicide from this class, pyrazolynate, was commercialized in 1980 by the Sankyo company. cambridge.org This was followed by the introduction of other HPPD inhibitors from different chemical families, such as the triketones, which were first introduced in 1991 with sulcotrione. cambridge.orgwikipedia.org

The discovery of these herbicides was the result of concurrent research programs across several companies. cambridge.org For instance, isoxaflutole, introduced in 1996, broadened the market for HPPD inhibitors with its pre-emergence activity against both broadleaf and grass weeds in corn and sugarcane. wikipedia.org Over the years, a steady stream of new HPPD inhibitors has been launched, each with specific attributes and applications. cambridge.org this compound, discovered by ISK (Ishihara Sangyo Kaisha), is a more recent addition, first registered in 2017. cambridge.orgnih.gov

The continued development of new HPPD inhibitors is driven by the need to manage weeds that have evolved resistance to other herbicide modes of action. acs.orgacs.org

Research Significance and Contemporary Challenges in this compound Studies

The primary significance of this compound research lies in its potential to combat herbicide resistance, a major challenge in modern agriculture. iskweb.co.jp Studies have demonstrated its effectiveness against weeds resistant to glyphosate and ALS inhibitors. iskweb.co.jp Research has also focused on optimizing its use, for example, by evaluating its efficacy when applied alone or in combination with other herbicides like atrazine (B1667683) to enhance its weed control spectrum. researchgate.net

However, the use of this compound is not without its challenges. A significant recent finding has been the discovery of a genetic vulnerability to this compound in certain corn varieties. usda.govfeedandgrain.com Research has shown that some sweet corn inbred lines are highly sensitive to this compound, particularly when used with oil-based adjuvants that enhance herbicide absorption. usda.govfeedandgrain.com This sensitivity has been traced to a specific region on chromosome 5. feedandgrain.com This discovery underscores the importance of ongoing research to understand the genetic basis of crop sensitivity to ensure the safe and effective use of this herbicide.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[2-ethyl-4-[3-(2-methoxyethoxy)-2-methyl-4-methylsulfonylbenzoyl]pyrazol-3-yl]oxyethyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O9S/c1-7-23-20(31-14(3)32-21(25)29-5)16(12-22-23)18(24)15-8-9-17(33(6,26)27)19(13(15)2)30-11-10-28-4/h8-9,12,14H,7,10-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLCSCRDVVEUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)OCCOC)C)OC(C)OC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894199 | |

| Record name | Tolpyralate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101132-67-5 | |

| Record name | Tolpyralate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1101132675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolpyralate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-1-{1-ethyl-4-[4-mesyl-3-(2-methoxyethoxy)-o-toluoyl]pyrazol-5-yloxy}ethyl methyl carbonate; tolpyralate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLPYRALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U30799TIHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Derivatization of Tolpyralate

Discovery and Initial Synthetic Strategies

Tolpyralate (1a) is a novel herbicide discovered and developed by Ishihara Sangyo Kaisha, Ltd. (ISK) as part of a research program aimed at creating a new 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. nih.govchemicalbook.com The primary goal was to develop a herbicide with potent activity against a wide spectrum of weeds, including those resistant to other herbicides like glyphosate (B1671968), while ensuring high selectivity for all corn varieties. nih.govtmv.ac.innih.gov

The discovery process was rooted in the established knowledge of pyrazole-based HPPD inhibitors. nih.govresearchgate.net The initial synthetic strategy revolved around the design and synthesis of a library of pyrazole (B372694) derivatives built upon a benzoyl scaffold. researchgate.net Researchers systematically explored structure-activity relationships (SAR) to optimize herbicidal efficacy and crop safety. nih.gov A key structural feature of this compound that emerged from this optimization is its unique 1-alkoxyethyl methyl carbonate group attached to the N-ethyl pyrazole moiety, which was found to be crucial for its desired biological properties. nih.govnih.govresearchgate.net

Detailed Synthetic Pathways and Methodologies

The synthesis of this compound involves a multi-step process that includes the careful construction of key intermediates, a strategic rearrangement reaction, and a final alkylation step facilitated by phase transfer catalysis. nih.govchemicalbook.com

Two primary synthetic routes have been described for preparing the core benzoylpyrazole (B3032486) structure. nih.gov

Route 1: The first general pathway begins with substituted benzoic acids (2), which are converted to their corresponding acid chlorides (3) using a chlorinating agent like thionyl chloride. These acid chlorides are then condensed with a 1-alkyl-5-hydroxypyrazole in the presence of a base. This is followed by a Fries rearrangement to yield the key benzoylpyrazole intermediate (4). Subsequent substitution of the hydroxyl group on the pyrazole ring of intermediate 4 affords this compound (1a) and its related analogues (1). nih.govresearchgate.net

Route 2: An alternative approach involves the condensation of an aryl intermediate (8) with a 1-alkyl-5-hydroxypyrazole. This reaction is carried out in the presence of a palladium catalyst under a carbon monoxide (CO) atmosphere to produce the same benzoylpyrazole intermediate (4). nih.govresearchgate.net

Intermediate Synthesis Approaches

The synthesis of this compound relies on the preparation of several key precursor molecules.

Aryl Intermediates: The synthesis of the required substituted benzoic acid (2a) starts from 2,6-dichlorotoluene (B125461) (76). chemicalbook.com A Friedel-Crafts reaction of 2,6-dichlorotoluene with methanesulfonyl chloride in the presence of iron (III) chloride yields 1,3-dichloro-2-methyl-4-(methylsulfonyl)benzene (7a). nih.govchemicalbook.com This intermediate then undergoes a regioselective aromatic nucleophilic substitution (SNAr) reaction. nih.govchemicalbook.com For instance, reaction with 2-methoxyethanol (B45455) (78) under basic conditions replaces one of the chlorine atoms to give 1-chloro-3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzene (8a). chemicalbook.comresearchgate.net This is followed by a palladium-catalyzed carbonylation under high pressure to convert the remaining chlorine atom into a carboxylic acid group, yielding the crucial benzoic acid intermediate (2a). chemicalbook.comresearchgate.net

Pyrazole Intermediates: The other key component is the 1-alkyl-5-hydroxypyrazole moiety (e.g., pyrazolone (B3327878) 81). chemicalbook.com This heterocyclic compound serves as the nucleophile in the condensation step.

Rearrangement Chemistry in this compound Synthesis

A critical step in the synthetic pathway is a rearrangement reaction that forms the C-acyl bond between the pyrazole and benzoyl moieties. chemicalbook.com The process involves an initial O-acylation of the 1-alkyl-5-hydroxypyrazole (81) with the activated benzoic acid derivative (the acid chloride 3 or the aryl intermediate 8 with CO). chemicalbook.comresearchgate.net This is followed by an O-acyl to C-acyl rearrangement, specifically a Fries rearrangement, to furnish the desired benzoylpyrazole structure (4 or 82). nih.govchemicalbook.com This type of rearrangement is a powerful tool in organic synthesis for forming carbon-carbon bonds to phenolic rings, and in this case, to the electron-rich pyrazole system.

Alkylation Reactions Utilizing Phase Transfer Catalysis

The final step in the synthesis of this compound is the alkylation of the pyrazole intermediate. chemicalbook.com The benzoylpyrazole (82), which exists as a sodium salt after the rearrangement, is alkylated with the electrophile 1-chloroethyl methyl carbonate (83). chemicalbook.com This reaction is efficiently conducted under phase transfer catalysis (PTC) conditions. chemicalbook.com

Phase transfer catalysis is a methodology that facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic). crdeepjournal.orgmdpi.com A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports an anion (in this case, the pyrazole anion) from the aqueous or solid phase into the organic phase where the electrophile is dissolved. crdeepjournal.orgnih.govmdpi.com This allows the reaction to proceed under mild conditions, often with high yields and selectivity, by overcoming the insolubility of the reacting species. chemicalbook.comnih.gov The use of PTC in the final step of this compound synthesis represents an efficient and scalable method for installing the specific 1-alkoxyethyl methyl carbonate side chain. chemicalbook.comcrdeepjournal.org

Exploration of this compound Analogues and Related Derivatives Synthesis

The development of this compound involved extensive research into the synthesis and evaluation of numerous analogues to establish clear structure-activity relationships (SAR). nih.govresearchgate.net Scientists at ISK synthesized a wide array of derivatives by modifying various parts of the lead molecule.

The general synthetic pathway, particularly the substitution of the hydroxy group on the pyrazole ring of intermediate 4, was broadly applied to create a library of analogues (1). nih.gov Key areas of structural modification included:

The N-pyrazole substituent (R¹): The N-ethyl group was found to be optimal. Shortening the chain to a methyl group, for example, resulted in a significant decrease in herbicidal activity. nih.gov

The benzoyl ring substituents (R² and R⁵): Modifications to the substitution pattern on the phenyl ring were explored to fine-tune the electronic and steric properties of the molecule, impacting both efficacy and crop selectivity. researchgate.net

The pyrazole hydroxyl derivatization: The most critical modifications involved the group attached to the pyrazole oxygen. Researchers synthesized and tested various derivatives, including different alkyl carbonate groups. nih.gov The 1-alkoxyethyl alkyl carbonate derivatives were identified as being particularly suitable for achieving both excellent herbicidal activity and the desired level of corn selectivity. nih.gov

Through direct comparison tests of the most promising compounds under various field conditions, this compound (1a), with its specific 1-(methoxy)ethyl methyl carbonate group, was ultimately selected as the development compound due to its superior balance of activity and crop safety. nih.gov

Mechanistic Insights into Tolpyralate S Mode of Action

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary mode of action of tolpyralate is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). iskweb.co.jpnih.govmda.state.mn.us This enzyme plays a critical role in the tyrosine degradation pathway in plants. nih.gov this compound is classified as a Group 27 herbicide by the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA), a group characterized by HPPD inhibition. mda.state.mn.usepa.gov

Specificity of HPPD Target Engagement

This compound's effectiveness and selectivity are rooted in its specific interaction with the HPPD enzyme. While HPPD is present in both crops and weeds, corn plants possess the ability to rapidly metabolize this compound into inactive compounds, conferring a high degree of crop safety. iskweb.co.jpmda.state.mn.us However, in susceptible weed species, this compound binds to and inhibits the HPPD enzyme, disrupting essential metabolic pathways. iskweb.co.jp

Recent research has uncovered a new genetic vulnerability to this compound in certain corn varieties. agdaily.comillinois.eduusda.gov This sensitivity is not linked to the Nsf1 gene, which is typically responsible for detoxifying HPPD-inhibiting herbicides, but rather to a different gene on chromosome 5. illinois.edu This finding highlights the complex genetic factors that can influence a plant's sensitivity to this herbicide.

Molecular Mechanisms of HPPD Inhibition

This compound belongs to the benzoylpyrazole (B3032486) family of HPPD-inhibiting herbicides. uoguelph.ca These herbicides function by blocking the catalytic activity of the HPPD enzyme. nih.govjst.go.jp HPPD is responsible for the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA). nih.govjst.go.jp Homogentisate is a precursor for the synthesis of plastoquinone (B1678516) and α-tocopherol (a form of Vitamin E), both of which are vital for plant health. iskweb.co.jp By inhibiting HPPD, this compound effectively halts the production of these essential compounds. iskweb.co.jpchemicalbook.com

Disruption of the Carotenoid Biosynthesis Pathway in Plants

The inhibition of HPPD and the subsequent depletion of plastoquinone have a profound indirect effect on the carotenoid biosynthesis pathway. iskweb.co.jpscirp.org Plastoquinone is a necessary cofactor for the enzyme phytoene (B131915) desaturase, which is a key enzyme in the synthesis of carotenoids. jst.go.jp Carotenoids are pigments that play a crucial role in photosynthesis and protect chlorophyll (B73375) from photodegradation by quenching reactive oxygen species. scirp.orgontosight.ai

Without sufficient plastoquinone, carotenoid production ceases, leading to the destruction of chlorophyll by sunlight. iskweb.co.jpchemicalbook.com This results in the characteristic bleaching or whitening of the leaves of susceptible plants, a hallmark symptom of HPPD-inhibiting herbicides. epa.govagdaily.comuoguelph.ca Ultimately, the disruption of photosynthesis and the accumulation of cellular damage lead to the death of the weed. iskweb.co.jpccsenet.org

Role of this compound as a Pro-herbicide: Activation and Identification of Active Species

This compound is considered a pro-herbicide, meaning that the parent molecule itself is not the primary phytotoxic agent. chemicalbook.comuoguelph.caebi.ac.uk Upon absorption into the plant, this compound is rapidly metabolized into its active form. mda.state.mn.usuoguelph.ca The active species is a metabolite where the carbonate group of the parent molecule has been cleaved. chemicalbook.com This active metabolite is what binds to and inhibits the HPPD enzyme.

One of the principal and herbicidally active degradates of this compound is a compound identified as MT-2153. mda.state.mn.usregulations.govpublications.gc.ca This metabolite is more mobile and stable in the environment than the parent this compound molecule. mda.state.mn.usregulations.gov

Biochemical and Physiological Consequences of HPPD Inhibition in Susceptible Organisms

The inhibition of HPPD by this compound sets off a chain of detrimental biochemical and physiological events in susceptible plants:

Cessation of Growth: Shortly after application and absorption, the growth of susceptible weeds ceases. epa.govepa.gov

Bleaching Symptomology: The disruption of carotenoid biosynthesis leads to the characteristic bleaching of new plant growth as chlorophyll is destroyed. mda.state.mn.usepa.govuoguelph.ca

Inhibition of Photosynthesis: The lack of plastoquinone and the destruction of chlorophyll severely impair the plant's ability to perform photosynthesis. ccsenet.org

Cellular Damage: The inability to quench reactive oxygen species due to the absence of carotenoids and tocopherols (B72186) leads to widespread oxidative damage to lipids, proteins, and the photosynthetic machinery. scirp.org

Plant Death: The culmination of these effects is the complete death of the susceptible weed, which can take up to two weeks. iskweb.co.jpchemicalbook.comepa.gov

Table of Research Findings on this compound's Herbicidal Activity

| Weed Species | Efficacy of this compound | Reference |

| Amaranthus tuberculatus (Common Waterhemp) | Excellent control, including glyphosate-resistant biotypes. | nih.gov |

| Setaria faberi (Giant Foxtail) | Better control than tembotrione (B166760) or mesotrione (B120641). | nih.gov |

| Eleusine indica (Goosegrass) | Better control than tembotrione or mesotrione. | nih.gov |

| Portulaca oleracea (Common Purslane) | Better control than tembotrione or mesotrione. | nih.gov |

| Amaranthus rudis | Effective control. | ccsenet.org |

| Chenopodium album (Common Lambsquarters) | Effective control. | ccsenet.org |

| Abutilon theophrasti (Velvetleaf) | Effective control. | ccsenet.org |

| Lamium amplexicaule (Henbit) | Effective control. | ccsenet.org |

Structure Activity Relationship Sar and Molecular Design of Tolpyralate Analogues

Elucidation of Key Structural Features Conferring Herbicidal Activity

The herbicidal activity of tolpyralate and related compounds is fundamentally linked to their ability to inhibit the HPPD enzyme. The core scaffold responsible for this activity is the benzoylpyrazole (B3032486) moiety. pdbbind.org.cn Research has revealed several key structural features that are essential for potent herbicidal effects:

The Benzoylpyrazole Core : This structural motif is a common feature among several HPPD inhibitors. pdbbind.org.cn The benzoyl group attached to the pyrazole (B372694) ring is critical for binding to the active site of the HPPD enzyme.

The Hydroxy Group on the Pyrazole Ring : An unsubstituted hydroxy group at the 5-position of the pyrazole ring is a crucial element. However, strategic substitution of this group can significantly enhance herbicidal activity and crop selectivity. nih.gov

The 1-Alkoxyethyl Alkyl Carbonate Moiety : this compound possesses a unique 1-alkoxyethyl methyl carbonate group on the N-ethyl pyrazole moiety. nih.govresearchgate.netnih.gov This specific substituent on the pyrazole's hydroxy group was found to be optimal for achieving both high herbicidal activity and excellent safety in corn. nih.gov This group is considered a pro-herbicide feature, which may be cleaved in the plant to release the active form of the inhibitor.

Intensive studies on pyrazole-based HPPD inhibitors have shown that the introduction of an appropriate substituent (designated as R⁵) into the hydroxy group on the pyrazole ring is a key strategy for improving both herbicidal power and crop safety. nih.gov The discovery of the 1-alkoxyethyl alkyl carbonate group as an effective R⁵ substituent was a significant breakthrough that led to the development of this compound. nih.gov

Impact of Substituents on the Benzene (B151609) Ring on Herbicidal Efficacy

The substitution pattern on the benzoyl ring plays a vital role in modulating the herbicidal efficacy of this compound analogues. Researchers have systematically explored the effects of different substituents at various positions.

The substituent at position R¹ on the benzene ring was found to have a clear impact. A comparison between a chloro derivative and a methyl derivative showed that the methyl group conferred higher herbicidal activity against a range of weed species. nih.gov

Inserting a methylene (B1212753) (CH₂) or ethylene (B1197577) (CH₂CH₂) linker between the benzene ring and a methoxy (B1213986) group was shown to improve herbicidal activities. nih.gov

However, extending this linker to a propylene (B89431) (CH₂CH₂CH₂) chain led to a decrease in activity. nih.gov

These findings highlight the precise structural requirements for the benzene ring substituents to achieve broad-spectrum herbicidal efficacy.

Table 1: Effect of Benzene Ring Substituents on Herbicidal Activity

| Compound Analogue | R¹ Substituent | R² Substituent | Key Finding on Herbicidal Efficacy |

|---|---|---|---|

| 9 | Cl | 2-methoxyethoxy | Lower activity compared to the methyl derivative. nih.gov |

| 10 | Me | 2-methoxyethoxy | Higher herbicidal activity than the chloro derivative. nih.gov |

| 12 | Me | benzyloxy | Improved activity over simple methoxy group. nih.gov |

| 13 | Me | 2-methoxyethyl | Improved activity over simple methoxy group. nih.gov |

| 15 | Me | 2-ethoxyethoxy | Enhanced overall activities. nih.gov |

| 16 | Me | 2-(methoxy)propoxy | Good activity on broadleaf weeds, but inferior on grass weeds. nih.gov |

Influence of Substituents on the Pyrazole Ring on Herbicidal Efficacy and Selectivity

Substituents on the pyrazole ring are critical determinants of both herbicidal activity and, crucially, crop selectivity. The N-methylpyrazole moiety is a key substructure in many commercial pyrazole-based HPPD inhibitors. nih.gov

In the development of this compound, the effect of the N-alkyl substituent (R³) was examined.

N-ethyl and N-isopropyl derivatives demonstrated herbicidal activities comparable to the N-methyl version. nih.gov

An N-propyl derivative, however, showed a tendency for reduced activity, suggesting a steric limitation for the size of this substituent. nih.gov Shortening the N-ethyl side chain to a methyl group in a this compound analogue resulted in strong weed inhibition but with reduced safety for corn. researchgate.net

Table 2: Effect of Pyrazole Ring Substituents on Herbicidal Activity

| Compound Analogue | N-Alkyl Group (R³) | 5-Hydroxy Substituent (R⁵) | Key Finding on Herbicidal Efficacy/Selectivity |

|---|---|---|---|

| 22 | Ethyl | 1-ethoxyethyl ethyl carbonate | Large improvement in activity compared to thiocarbonate. nih.gov |

| 23 | Ethyl | 1-ethoxyethyl ethyl carbonate | Similar high activity to methyl derivative 22. nih.gov |

| 24 | Isopropyl | 1-ethoxyethyl ethyl carbonate | Similar high activity to methyl derivative 22. nih.gov |

| 25 | n-Propyl | 1-ethoxyethyl ethyl carbonate | Tended to reduce activity, especially on certain grasses. nih.gov |

| 28 | Ethyl | 1-ethoxyethyl methyl carbonate | Significant decline in herbicidal activity. nih.gov |

| This compound (1a) | Ethyl | 1-((methoxycarbonyl)oxy)ethyl | Excellent activity and crop selectivity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. chemmethod.com For this compound and its analogues, a QSAR study was performed focusing on the substituents R², R³, R⁴, and R⁵. nih.govresearchgate.net While the specific details of the model are found in supplementary materials of the primary research, the use of this approach indicates a systematic, data-driven effort to understand and predict the herbicidal activity of newly designed compounds. nih.gov

QSAR modeling for HPPD inhibitors typically involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like multiple linear regression to build a predictive model. scienceopen.com Such models help in identifying the key physicochemical properties that govern the herbicidal potency of the molecules. scienceopen.com For pyrazole-based herbicides, these studies can provide valuable insights into the optimal electronic and steric properties of the substituents on both the benzene and pyrazole rings to maximize their inhibitory effect on the HPPD enzyme. scienceopen.comresearchgate.net

Computational Chemistry and Molecular Docking Analyses of HPPD-Inhibitor Interactions

Computational chemistry and molecular docking are powerful tools for visualizing and analyzing the interactions between a herbicide and its target enzyme at the molecular level. pdbbind.org.cnnih.gov For HPPD inhibitors like this compound, these analyses reveal how the molecule fits into the enzyme's active site and which interactions are key for its inhibitory function.

Molecular docking studies on pyrazole derivatives containing a benzoyl scaffold, similar to this compound, have shown that these compounds bind within the active site of the HPPD enzyme. researchgate.net Key interactions identified include:

Bidentate Chelation : The diketone moiety, formed by the pyrazole hydroxyl and the benzoyl carbonyl group, chelates the Fe(II) ion in the active site of the HPPD enzyme. pdbbind.org.cn This is a characteristic binding mode for this class of herbicides.

Hydrophobic and π-π Interactions : The aromatic rings of the inhibitor engage in hydrophobic and π-π stacking interactions with phenylalanine residues in the active site, such as Phe360, Phe381, Phe403, and Phe424. researchgate.netresearchgate.netpdbbind.org.cn These interactions are crucial for anchoring the inhibitor in the correct orientation for potent inhibition.

Herbicide Efficacy and Synergistic Interactions in Agronomic Systems

Evaluation of Herbicidal Activity Against Diverse Weed Species in Controlled and Field Environments

Tolpyralate has demonstrated efficacy against a broad spectrum of annual grass and broadleaf weeds in both greenhouse and field settings. nih.gov It is rapidly absorbed by the leaf and stem tissues of susceptible plants. iskweb.co.jp

Efficacy Against Annual Grass Weeds

Field studies have shown that this compound provides excellent control of several annual grass weeds. nih.gov Research has documented that this compound is effective against species such as green foxtail (Setaria viridis) and barnyardgrass (Echinochloa crus-galli). cambridge.orgbioone.org For instance, at 8 weeks after application (WAA), this compound at a dose of 15.5 g ai ha⁻¹ or less achieved 90% control of green foxtail. cambridge.org However, for barnyardgrass, the addition of atrazine (B1667683) was necessary to achieve 90% control. bioone.org In some studies, this compound alone did not provide greater than 90% control of barnyardgrass at any evaluated dose. bioone.org The combination of this compound and atrazine has been shown to provide over 95% control of green foxtail and barnyardgrass. bioone.org

Efficacy Against Broadleaf Weeds

This compound exhibits strong control over a wide array of broadleaf weeds. iskweb.co.jp It has proven effective against problematic species like Amaranthus spp., common lambsquarters (Chenopodium album), velvetleaf (Abutilon theophrasti), and common ragweed (Ambrosia artemisiifolia). iskweb.co.jp In field trials, this compound applied at 30–50 g a.i./ha demonstrated excellent efficacy against annual broadleaf weeds. nih.gov Studies have shown that doses of 15.5 g ha⁻¹ or less can achieve 90% control of common lambsquarters, velvetleaf, pigweed species, and common ragweed at 8 WAA. cambridge.org However, for some species like wild mustard (Sinapis arvensis) and ladysthumb (Persicaria maculosa), this compound alone was less effective, and the addition of atrazine was required for satisfactory control. scirp.orgbioone.org

Efficacy Against Herbicide-Resistant Weed Biotypes

A significant attribute of this compound is its effectiveness against weed biotypes that have developed resistance to other herbicide modes of action, including glyphosate (B1671968) and ALS inhibitors. iskweb.co.jp Greenhouse experiments have confirmed its high herbicidal activity against glyphosate-resistant populations of Amaranthus tuberculatus (waterhemp), Ambrosia trifida (giant ragweed), and Erigeron canadensis (horseweed). nih.gov In these studies, this compound at 30 g a.i./ha provided 91-100% control of both sensitive and resistant biotypes of these weeds. nih.gov Field experiments in Ontario, Canada, have also demonstrated that this compound, particularly when combined with atrazine, provides season-long control of multiple-herbicide-resistant (MHR) waterhemp. scirp.org The tank mix of this compound and atrazine was also found to be synergistic for the control of glyphosate-resistant horseweed. bioone.org

Dose-Response Dynamics in Weed Control Studies

The efficacy of this compound is dose-dependent, with varying rates required to control different weed species. Research has focused on determining the biologically effective dose (BED) of this compound, both alone and in combination with atrazine, to achieve specific levels of weed control (e.g., 50%, 80%, 90% control, denoted as ED₅₀, ED₈₀, and ED₉₀).

For several broadleaf weeds, including velvetleaf, common lambsquarters, common ragweed, and pigweed species, the ED₉₀ for this compound alone at 8 WAA was found to be 15.5 g ha⁻¹ or less. bioone.org In studies on MHR waterhemp, the predicted dose of this compound for 50% control at 12 WAA ranged from 2 to 8 g ha⁻¹, depending on the location and resistance profile of the weed population. scirp.org The addition of atrazine generally reduces the required dose of this compound for effective control. researchgate.nettypeset.io For example, to achieve 90% control of common waterhemp, common lambsquarters, henbit, and velvetleaf, the required this compound dose was reduced from 19-31 g ai ha⁻¹ to 11-17 g ai ha⁻¹ when mixed with atrazine. typeset.io

Table 1: Predicted Dose of this compound for 90% Control (ED₉₀) of Various Weed Species at 8 Weeks After Application (WAA)

| Weed Species | This compound Alone (g ai ha⁻¹) | This compound + Atrazine (g ai ha⁻¹) |

|---|---|---|

| Velvetleaf (Abutilon theophrasti) | ≤15.5 | ≤13.1 + 436 |

| Common Lambsquarters (Chenopodium album) | ≤15.5 | ≤13.1 + 436 |

| Common Ragweed (Ambrosia artemisiifolia) | ≤15.5 | ≤13.1 + 436 |

| Pigweed species (Amaranthus spp.) | ≤15.5 | ≤13.1 + 436 |

| Green Foxtail (Setaria viridis) | ≤15.5 | ≤13.1 + 436 |

| Wild Mustard (Sinapis arvensis) | >120 | ≤13.1 + 436 |

| Barnyardgrass (Echinochloa crus-galli) | >120 | ≤13.1 + 436 |

| Ladysthumb (Persicaria maculosa) | >120 | ≤13.1 + 436 |

Data sourced from Metzger et al. (2018) bioone.org

Synergistic Effects of this compound with Other Herbicides

The combination of this compound with other herbicides, particularly those with different modes of action, can result in synergistic effects, where the combined herbicidal activity is greater than the sum of the individual components.

This compound-Atrazine Combinations: Efficacy and Synergism Mechanisms

The tank-mixing of this compound with atrazine, a photosystem II (PSII) inhibitor, is a common practice that enhances the spectrum and speed of weed control. scirp.org The addition of atrazine has been shown to improve the control of certain broadleaf species and is often necessary for effective control of some grass weeds. cambridge.orgbioone.org

The synergistic interaction between HPPD inhibitors like this compound and PSII inhibitors like atrazine is attributed to their complementary modes of action. researchgate.net The inhibition of HPPD by this compound leads to a depletion of plastoquinone (B1678516), a key component in the electron transport chain of photosynthesis. This depletion may allow the PSII inhibitor, atrazine, to bind more efficiently to its target site, the D1 protein. researchgate.net Furthermore, the combined action can lead to increased lipid peroxidation, causing rapid cellular damage and death in susceptible plants. researchgate.net

Studies have documented synergistic control of various weed species with this compound-atrazine combinations. For instance, a synergistic effect was observed for the control of Abutilon theophrasti at all tested rate combinations. researchgate.net For Ambrosia artemisiifolia, five out of nine rate combinations showed synergism at 8 WAA. researchgate.net However, the interaction can also be additive, as was observed for Amaranthus retroflexus and Sonchus arvensis. researchgate.net The nature of the interaction (synergistic or additive) can be influenced by factors such as the weed species, their growth stage, and the specific rates of the herbicides used. bioone.org

Table 2: Interaction of this compound and Atrazine on Various Weed Species at 8 Weeks After Application (WAA)

| Weed Species | Interaction Type |

|---|---|

| Velvetleaf (Abutilon theophrasti) | Synergistic |

| Common Ragweed (Ambrosia artemisiifolia) | Synergistic (at five rate combinations) / Additive (at four rate combinations) |

| Redroot Pigweed (Amaranthus retroflexus) | Additive |

| Perennial Sowthistle (Sonchus arvensis) | Additive |

| Common Lambsquarters (Chenopodium album) | Generally Additive (one rate combination was synergistic) |

| Barnyardgrass (Echinochloa crus-galli) | Additive |

Data sourced from a study on the interaction between this compound and atrazine. researchgate.net

This compound-Bromoxynil Combinations: Efficacy and Synergism Mechanisms

This compound, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide, and bromoxynil (B128292), a photosystem II (PSII) inhibitor, demonstrate enhanced weed control when used in combination. cambridge.orguoguelph.ca Research has shown that tank-mixing these two herbicides can result in additive or synergistic effects against a variety of broadleaf and grass weed species. cambridge.orgresearchgate.net This enhanced efficacy allows for improved control compared to the standalone application of each herbicide. cambridge.orgresearcher.life

The mechanism of action for this compound involves inhibiting the HPPD enzyme, which is critical for carotenoid biosynthesis. iskweb.co.jpmda.state.mn.us This inhibition leads to the destruction of chlorophyll (B73375) and characteristic bleaching symptoms in susceptible weeds. iskweb.co.jpnih.gov Bromoxynil, on the other hand, inhibits photosynthesis by blocking electron transport in photosystem II. wikipedia.orgtoku-e.comherts.ac.uk The combination of these distinct modes of action contributes to their synergistic interaction. The initial stress and damage from the PSII inhibitor may enhance the activity of the HPPD inhibitor.

Greenhouse trials have systematically evaluated the efficacy of this compound and bromoxynil combinations. In one study, the lowest tested rate of this compound (3.75 g ha⁻¹) provided 10% to 98% control of broadleaf weeds and 27% to 77% control of grass weeds. cambridge.orgresearchgate.net Bromoxynil at its lowest tested rate (37.5 g ha⁻¹) provided 16% to 80% control of broadleaf weeds and 0% to 30% control of grass weeds. cambridge.orgresearchgate.net Tank-mixing these same rates resulted in a significant improvement, achieving 60% to 100% control of broadleaf weeds and 45% to 94% control of grass weeds. cambridge.orgresearchgate.netresearcher.life

A strong synergistic effect has been observed for several specific weed species. cambridge.org For weeds like kochia, chickweed, wild mustard, and corn poppy, the combination of this compound and bromoxynil proved to be highly effective. cambridge.orgresearchgate.net For instance, a tank mix of this compound and bromoxynil controlled corn poppy and chickweed by 94% to 100% and 87% to 97%, respectively. researchgate.net Similarly, a synergistic effect was noted against lambsquarters, shepherd's purse, horseweed, and common ragweed. cambridge.org The premix formulation of this compound and bromoxynil has been shown to provide similar control of broadleaf weeds but superior control of grass weeds compared to tank-mix combinations. cambridge.org

Efficacy of this compound and Bromoxynil Combinations on Various Weed Species

The table below summarizes the observed weed control from greenhouse trials for standalone and combination treatments of this compound and Bromoxynil. The "Expected" control for the tank mix is calculated using Colby's formula, while the "Observed" control is the actual result from the studies. A higher observed control compared to the expected value indicates synergism.

| Weed Species | This compound Alone (% Control) | Bromoxynil Alone (% Control) | Tank Mix: Expected (% Control) | Tank Mix: Observed (% Control) | Interaction Type |

|---|---|---|---|---|---|

| Cleavers (Galium aparine) | 84 | 65 | 94 | 100 | Synergistic cambridge.org |

| Wild Buckwheat (Polygonum convolvulus) | 75 | 49 | 87 | 99 | Synergistic researchgate.net |

| Corn Poppy (Papaver rhoeas) | 92 | 16 | 93 | 94 | Synergistic researchgate.net |

| Wild Mustard (Sinapis arvensis) | 40 | 33 | 60 | 60 | Additive researchgate.net |

| Barnyardgrass (Echinochloa crus-galli) | 77 | 30 | 84 | 94 | Synergistic cambridge.org |

| Green Foxtail (Setaria viridis) | 65 | 15 | 70 | 90 | Synergistic cambridge.org |

Interactions with Reactive Oxygen Species-Generating Herbicides

This compound, as an HPPD inhibitor, functions by interrupting carotenoid synthesis, which leads to an increase in reactive oxygen species (ROS) and subsequent cell damage. scirp.orgcambridge.org When co-applied with other herbicides that also generate ROS, the interaction can be complex, ranging from synergistic to additive, and occasionally antagonistic. uoguelph.caresearchgate.net These ROS-generating herbicides include PSII inhibitors like atrazine and bromoxynil, as well as others like bentazon and glufosinate (B12851). uoguelph.cabioone.org

The combination of HPPD inhibitors and ROS-generators is often synergistic for weed control because they attack the plant through complementary pathways. researchgate.netbioone.org Research has consistently shown that tank-mixing this compound with a PSII inhibitor like atrazine enhances the speed and spectrum of weed control. scirp.orgscirp.org

Studies conducted in Ontario, Canada, investigated the interaction between HPPD inhibitors (this compound and mesotrione) and various ROS-generating herbicides (atrazine, bromoxynil, bentazon, and glufosinate). bioone.org The results indicated that the nature of the interaction is dependent on the specific herbicides mixed, their application rates, and the target weed species. uoguelph.ca

Synergistic and Additive Interactions : For the control of common lambsquarters, this compound combined with bromoxynil or bentazon was synergistic. bioone.org Tank mixes with atrazine or bromoxynil were synergistic for controlling wild mustard. bioone.org For velvetleaf control, most combinations with ROS generators were synergistic, though this compound plus glufosinate was additive. bioone.org

Antagonistic Interactions : A notable exception to the generally positive interactions was observed with glufosinate. The combination of this compound and glufosinate was found to be antagonistic for the control of common ragweed, Setaria spp., and barnyardgrass at 8 weeks after application. uoguelph.cabioone.orgbioone.org

Interaction of this compound with ROS-Generating Herbicides on Various Weeds

This table summarizes the interaction type (Synergistic, Additive, or Antagonistic) observed when this compound is combined with different Reactive Oxygen Species (ROS)-generating herbicides for the control of specific weed species, based on field trial data.

| ROS-Generating Herbicide | Weed Species | Interaction with this compound | Reference |

|---|---|---|---|

| Atrazine | Wild Mustard (Sinapis arvensis) | Synergistic | bioone.org |

| Bromoxynil | Common Lambsquarters (Chenopodium album) | Synergistic | bioone.org |

| Bentazon | Common Lambsquarters (Chenopodium album) | Synergistic | bioone.org |

| Glufosinate | Velvetleaf (Abutilon theophrasti) | Additive | bioone.org |

| Glufosinate | Common Ragweed (Ambrosia artemisiifolia) | Antagonistic | bioone.orgbioone.org |

| Glufosinate | Barnyardgrass (Echinochloa crus-galli) | Antagonistic | uoguelph.cabioone.org |

| Glufosinate | Setaria spp. | Antagonistic | uoguelph.cabioone.org |

Influence of Adjuvants on this compound Herbicidal Efficacy

Adjuvants are critical components in herbicide applications, serving to enhance the activity and application characteristics of the active ingredients. scirp.org For foliar-applied herbicides like this compound, activator adjuvants such as oils and surfactants can improve efficacy by increasing spray retention and absorption into the plant leaves. ccsenet.org The choice of the most effective adjuvant is often specific to the herbicide and the target weed species. ccsenet.orgccsenet.org

Research has demonstrated that the efficacy of this compound can be significantly improved with the addition of certain adjuvants. scirp.org Methylated seed oil (MSO) concentrates and nitrogen sources like urea (B33335) ammonium (B1175870) nitrate (B79036) (UAN) are often recommended to maximize the performance of this compound, particularly when tank-mixed with atrazine. scirp.org MSO adjuvants are known to be more aggressive in dissolving the leaf wax and cuticle, which can lead to faster and greater herbicide absorption. ucanr.edu This can be particularly beneficial in low humidity environments where weeds may have a thicker cuticle. ucanr.edu

A series of field trials in Ontario, Canada, evaluated the efficacy of this compound and this compound + bromoxynil with various proprietary adjuvants. ccsenet.org

This compound + Bromoxynil : When combined with bromoxynil, the addition of adjuvants enhanced control for several weed species. ccsenet.org For common lambsquarters, most adjuvants improved control, with Merge® being more effective than Assist® Oil Concentrate. ccsenet.orgresearchgate.net Control of barnyardgrass was enhanced by Assist® Oil Concentrate, Carrier®, MSO Concentrate®, and Merge®. ccsenet.orgresearchgate.net For Setaria spp., Carrier®, MSO Concentrate®, and Merge® improved the efficacy of the this compound + bromoxynil tank-mix. ccsenet.org However, for wild mustard and velvetleaf, the adjuvants tested did not provide additional enhancement of control. ccsenet.org

This compound Alone : When this compound was used without a tank-mix partner like atrazine, adjuvants still played a key role. One study found that Merge® and MSO Concentrate® provided similar or greater enhancement of this compound's efficacy compared to other adjuvants. LI 700® was consistently found to be less effective than at least one other adjuvant for the weed species evaluated.

Influence of Different Adjuvants on this compound + Bromoxynil Efficacy (8 Weeks After Application)

This table shows the effectiveness of various adjuvants in enhancing the control of different weed species when used with a this compound and Bromoxynil tank mix. "Enhanced" indicates a statistically significant improvement in weed control compared to the herbicide mix without an adjuvant.

| Adjuvant | Common Ragweed (Ambrosia artemisiifolia) | Common Lambsquarters (Chenopodium album) | Barnyardgrass (Echinochloa crus-galli) | Setaria spp. |

|---|---|---|---|---|

| MSO Concentrate® | Enhanced ccsenet.org | Enhanced ccsenet.org | Enhanced ccsenet.orgresearchgate.net | Enhanced ccsenet.org |

| Merge® | Enhanced ccsenet.org | Enhanced ccsenet.orgresearchgate.net | Enhanced ccsenet.orgresearchgate.net | Enhanced ccsenet.org |

| Carrier® | Not specified | Enhanced ccsenet.org | Enhanced ccsenet.orgresearchgate.net | Enhanced ccsenet.org |

| Assist® Oil Concentrate | Not specified | Less effective than Merge® ccsenet.orgresearchgate.net | Enhanced ccsenet.orgresearchgate.net | Not specified |

| Agral® 90 | Not specified | Enhanced ccsenet.org | Not specified | Not specified |

| LI 700® | Not specified | Enhanced ccsenet.org | Not specified | Not specified |

Crop Physiology and Genetic Response to Tolpyralate

Mechanisms of Crop Selectivity and Intrinsic Tolerance

The intrinsic tolerance of corn to many HPPD-inhibiting herbicides, such as mesotrione (B120641) and topramezone, is primarily due to the rapid metabolic detoxification of the herbicide molecule. This metabolic process is largely governed by the Nsf1 gene (also known as CYP81A9), which encodes a cytochrome P450 monooxygenase enzyme. nih.govresearchgate.netillinois.edu This enzyme efficiently breaks down the herbicide into non-toxic compounds before it can cause significant cellular damage. agdaily.comusda.govearth.com

For years, it was assumed that tolerance to all HPPD inhibitors in corn was linked to this Nsf1 gene-mediated metabolism. illinois.eduusda.gov However, research into instances of severe crop injury from tolpyralate has revealed a different mechanism of selectivity at play, demonstrating that the established understanding of HPPD-inhibitor tolerance in corn was incomplete. nih.govillinois.edu

Genetic Factors Underlying Differential Crop Response to this compound

A significant discovery has been the identification of a novel genetic factor, independent of the Nsf1 locus, that confers sensitivity to this compound in corn. nih.govillinois.eduusda.gov This finding was prompted by reports of severe injury in a sweet corn inbred line, which was unexpected as the line was known to be tolerant to other herbicides detoxified by the Nsf1 gene. illinois.eduusda.gov

Methodical genetic testing and screening of various corn germplasms have led to the identification of a new genetic vulnerability to this compound. usda.govfarmtario.com Initial reports of severe injury in the sweet corn inbred line 'XSEN187' were confirmed through controlled greenhouse and field studies. nih.govresearchgate.netusda.gov

Subsequent screening efforts expanded upon this initial finding, documenting moderate to severe this compound-induced injury in a total of 49 corn inbreds. agdaily.comillinois.eduusda.gov This group comprises both sweet corn and field corn varieties, indicating the vulnerability is not isolated to a single type of corn. ethanolproducer.commorningagclips.com Of particular concern to breeders is the finding that the inbred line 'IL677a', which was the source for the widely used sugary enhancer gene in sweet corn, is among the most sensitive genotypes. usda.govethanolproducer.commorningagclips.com This raises the possibility that the gene conferring this compound sensitivity may have been inadvertently introduced into a wide range of sweet corn hybrids along with the desirable sugary enhancer trait. usda.govmorningagclips.com

Table 1: Documented this compound-Sensitive Corn Inbreds This interactive table summarizes the number of identified corn inbreds showing sensitivity to this compound.

| Corn Type | Number of Sensitive Inbreds Identified |

|---|---|

| Sweet Corn | 43 |

| Field Corn | 6 |

| Total | 49 |

Data sourced from studies by the USDA Agricultural Research Service and collaborating institutions. agdaily.comusda.govethanolproducer.com

To pinpoint the genetic basis for this newly discovered sensitivity, researchers conducted genomic mapping using populations derived from crosses between the sensitive 'XSEN187' line and tolerant corn lines. usda.govethanolproducer.com These studies successfully ruled out the involvement of the Nsf1 locus and instead traced the trait to a previously unassociated region of the corn genome. illinois.edufarmtario.com

The sensitivity to this compound has been mapped to a single genetic locus on the telomeric end of the short arm of chromosome 5. researchgate.netusda.govmorningagclips.com Specifically, the gene responsible is believed to be located within the base pair interval of 283,240 to 1,222,909. nih.govresearchgate.netresearchgate.net Association mapping confirmed that alleles within this specific genomic interval were consistently linked with the visible bleaching and plant damage observed in sensitive offspring. usda.govethanolproducer.com

Table 2: Genomic Location of the Novel this compound Sensitivity Locus in Corn (Zea mays) This interactive table details the mapped location of the genetic factor responsible for this compound sensitivity.

| Chromosome | Mapped Interval (bp) | Associated Gene |

|---|

Physical map positions are based on the B73 NAM‐5.0 reference genome. researchgate.net

While the genetic locus has been identified, the precise physiological and biochemical mechanism underlying the sensitivity remains elusive and is a subject of ongoing research. illinois.edufarmtario.com It is clear that the sensitivity is not due to a failure in the known Nsf1 metabolic pathway. nih.govresearchgate.net

A critical aspect of the observed crop injury is its dependence on formulation adjuvants. usda.govmorningagclips.com Studies have shown that when pure this compound is applied to sensitive corn lines, the plants appear fine with little to no injury. illinois.edufarmtario.com However, when this compound is applied with adjuvants as recommended by the product label—such as methylated seed oil or nonionic surfactants—a severe bleaching response occurs in sensitive genotypes. nih.govresearchgate.netillinois.edu The inclusion of atrazine (B1667683), a common tank-mix partner, can further exacerbate the injury, leading to rapid plant death. illinois.edu These adjuvants are essential for ensuring effective herbicide uptake by weeds, making their removal from the application process impractical for weed management. illinois.eduusda.gov

Genomic Mapping and Association Studies of this compound Sensitivity Traits

Development of Molecular Markers for Crop Tolerance Screening and Marker-Assisted Breeding

The discovery of the specific genetic locus responsible for this compound sensitivity opens the door for the development of molecular markers. illinois.edufarmtario.com These DNA-based markers can be designed to accurately identify the alleles that confer sensitivity. nih.govmdpi.com

Marker-assisted selection (MAS) is a breeding technique that uses molecular markers to screen large populations of plants for desired genetic traits, significantly accelerating the breeding process compared to conventional methods that rely solely on phenotypic evaluation. mdpi.comfrontiersin.orgresearchgate.net By developing markers for the this compound sensitivity gene, breeders can efficiently screen their germplasm to identify and remove sensitive individuals. illinois.edufarmtario.com This allows for the targeted elimination of the undesirable alleles from breeding populations, ensuring that future inbreds and commercial hybrids possess tolerance to this compound. nih.govresearchgate.net This proactive approach is crucial for preventing future crop losses and may be applicable to other new HPPD-inhibiting herbicides being developed from the same chemical structure. illinois.edufeedandgrain.com

Varietal Screening and Breeding Programs for Enhanced this compound Tolerance

The finding that this compound sensitivity is not linked to the Nsf1 gene has significant implications for crop breeding and screening programs. agdaily.comusda.gov For years, breeders have used herbicides like nicosulfuron (B1678754) as a proxy to screen for broad herbicide tolerance, as it effectively identifies plants with a non-functional Nsf1 gene. illinois.eduusda.gov However, this method is ineffective for identifying this compound-sensitive lines. agdaily.comusda.gov

This discovery necessitates a shift in screening protocols. Breeding programs, such as that of Illinois Foundation Seeds, Inc. (IFSI), routinely screen for herbicide tolerance to develop robust hybrids. ifsi.com The new knowledge requires the addition of specific screening for this compound to ensure that sensitive germplasm is identified and eliminated. ifsi.com The ultimate goal of these breeding efforts is to purge the alleles responsible for this compound sensitivity from corn breeding populations, thereby enhancing the tolerance of commercial cultivars and providing farmers with reliable weed control options without the risk of crop injury. nih.govresearchgate.net

Environmental Fate and Transport of Tolpyralate and Its Metabolites

Transformation Pathways in Environmental Compartments

Tolpyralate undergoes rapid transformation in the environment through several pathways, including hydrolysis, photolysis, and aerobic metabolism. regulations.gov A significant portion of its degradation leads to the formation of its major metabolite, MT-2153. regulations.govregulations.gov

Hydrolysis and Photolysis in Aqueous Systems

In aqueous environments, the breakdown of this compound is influenced by both water (hydrolysis) and sunlight (photolysis). Hydrolysis is dependent on pH, with degradation occurring faster at higher pH levels. summitagro-usa.com For instance, at 25°C, the half-life of this compound is 311 days at pH 4, 31 days at pH 7, and shortens to 8.5 hours at pH 9. summitagro-usa.com

Aqueous photolysis also contributes to the transformation of this compound, with a reported half-life of 2.86 days. mda.state.mn.us Hydrolysis of this compound results in the formation of the major transformation product, MT-2153. publications.gc.ca

| Degradation Pathway | Half-Life (DT50) | Conditions |

| Hydrolysis | 311 days | pH 4, 25°C summitagro-usa.com |

| 31 days | pH 7, 25°C summitagro-usa.com | |

| 8.5 hours | pH 9, 25°C summitagro-usa.com | |

| 0.36 to 345 days | mda.state.mn.us | |

| Aqueous Photolysis | 2.86 days | mda.state.mn.us |

| 7.5 days | Environmentally relevant pH publications.gc.ca |

Aerobic Metabolism in Soil and Aquatic Environments

This compound degrades rapidly in both soil and aquatic environments under aerobic conditions. In soil, the aerobic half-life of this compound is reported to be between 0.1 and 1.2 days. mda.state.mn.us Similarly, in aquatic systems, the aerobic half-life ranges from 1.4 to 1.8 days. mda.state.mn.us This rapid degradation in aerobic environments is a key factor in its environmental persistence. mda.state.mn.usregulations.gov

| Environment | Half-Life (Aerobic) |

| Soil | 0.1 to 1.2 days mda.state.mn.us |

| Aquatic | 1.4 to 1.8 days mda.state.mn.us |

Characterization and Dynamics of Major Environmental Metabolites (e.g., MT-2153)

The primary and most significant environmental metabolite of this compound is MT-2153. regulations.govregulations.gov This metabolite is formed through the rapid conversion of this compound in various environmental compartments. regulations.gov MT-2153 is a benzoylpyrazole (B3032486), specifically 1-ethyl-5-hydroxy-1H-pyrazol-4-yl-3-(2-methoxyethoxy)-4-mesyl-2-methylphenyl ketone. ebi.ac.ukfederalregister.gov

Unlike its parent compound, MT-2153 is more persistent and mobile in the environment. regulations.gov Laboratory studies show that MT-2153 is stable to hydrolysis, aqueous photolysis, and aerobic metabolism in both soil and aquatic environments. regulations.gov The aerobic soil metabolism half-life for MT-2153 ranges from 70 to 225 days. regulations.gov Due to its persistence and mobility, MT-2153 is considered a residue of concern for potential groundwater contamination. mda.state.mn.usregulations.gov Other identified degradates include MMTA, EVC-005, and EVC-006. mda.state.mn.us

Mobility and Persistence in Soil Systems

The mobility and persistence of this compound and its metabolites in soil are influenced by their chemical properties and interactions with soil components.

Organic Carbon Partition Coefficient (Koc) Studies and Soil Adsorption

The organic carbon partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic carbon. A lower Koc value indicates higher mobility. This compound is characterized as mobile in soil, with Koc values ranging from 11 to 86 L/kg-organic carbon. regulations.gov Its major metabolite, MT-2153, is also mobile, with Koc values between 41 and 134 mL/g-organic carbon. regulations.gov Some studies indicate an even broader range for MT-2153, with Koc values between 40 and 140. publications.gc.ca

| Compound | Organic Carbon Partition Coefficient (Koc) |

| This compound | 11 to 86 L/kg-organic carbon regulations.gov |

| MT-2153 | 41 to 134 mL/g-organic carbon regulations.gov |

| 40 to 140 publications.gc.ca |

Leaching Potential in Various Soil Types

Due to its mobility, this compound has the potential to leach into groundwater, particularly in permeable soils with a shallow water table. mda.state.mn.usepa.gov However, its rapid degradation to MT-2153 means that the parent compound is less likely to reach groundwater. mda.state.mn.us

The metabolite MT-2153, being both more persistent and mobile, has a higher potential to leach into groundwater. mda.state.mn.uspublications.gc.ca Product labels for this compound include advisories regarding its potential to reach both groundwater and surface water, especially in poorly draining soils and areas with shallow groundwater. epa.govregulations.gov Field dissipation studies have shown that despite their mobility in laboratory settings, residues of both this compound and MT-2153 were not detected below the plow layer (15 cm depth) in the field. publications.gc.ca

Surface Water Runoff and Environmental Distribution Dynamics

The potential for this compound and its metabolites to enter surface water bodies is a key consideration in its environmental risk assessment. The primary pathways for this to occur are through surface runoff and spray drift. mda.state.mn.uspublications.gc.ca this compound's properties, particularly its mobility in soil, indicate a high potential for it to reach surface water via runoff, a risk that can persist for several months after application, especially in poorly draining soils and areas with shallow groundwater. epa.govepa.gov

This compound itself is characterized as mobile in soil, with a soil organic carbon-water (B12546825) partitioning coefficient (Koc) ranging from 11 to 85 L/kg. mda.state.mn.us However, it degrades rapidly in the environment. greenbook.net Its major metabolite, MT-2153, is more persistent and also mobile, with Koc values between 42 and 134 mL/g. regulations.gov This mobility means that MT-2153 can also be transported to surface water bodies through runoff from the soil surface or by being washed off from plant surfaces. mda.state.mn.us

Once in aquatic environments, this compound breaks down rapidly. publications.gc.ca Conversely, its metabolite MT-2153 is more persistent in water bodies. publications.gc.ca The low vapor pressure and Henry's Law constant of this compound suggest that volatilization from water and moist soil is not a significant dissipation pathway. publications.gc.ca

Regulatory assessments have utilized models like the Pesticide in Water Calculator (PWC) to estimate environmental concentrations (EECs) of this compound and MT-2153 in surface water resulting from runoff. publications.gc.ca These models simulate the movement of the pesticide from a treated field into an adjacent water body. publications.gc.ca For instance, one assessment modeled a 1-hectare wetland with a 10-hectare drainage area to represent a typical receiving water body. publications.gc.ca

The results from such modeling provide valuable insights into the potential aquatic exposure levels. One ecological risk assessment estimated the 1-in-10-year peak and average concentrations of total toxic this compound residues (this compound and MT-2153) in surface water. regulations.gov

Table 1: Estimated Environmental Concentrations (EECs) of this compound and its Metabolite MT-2153 in Surface Water regulations.govregulations.govfederalregister.gov

| Residue | 1-in-10 Year Peak Concentration (ppb) | 21-Day Average Concentration (ppb) | 60-Day Average Concentration (ppb) | Acute/ppb (Surface Water) | Chronic/ppb (Surface Water) | Acute/ppb (Groundwater) | Chronic/ppb (Groundwater) |

| Total Toxic this compound Residues | 3.22 | 3.10 | 2.89 | - | - | - | - |

| This compound and MT-2153 | - | - | - | 6.75 | 0.65 | 11.53 | 10.18 |

| Total Toxic this compound Residues and Non-Extracted | 8.88 | 8.84 | 8.72 | - | - | - | - |

Data sourced from ecological risk assessments and modeling studies. regulations.govregulations.govfederalregister.gov

To mitigate the risk of surface water contamination, product labels for this compound-containing herbicides include specific advisories. epa.govepa.gov These often recommend maintaining a vegetative buffer strip between treated areas and surface water features such as ponds, streams, and springs. epa.govepa.gov Such buffers can help reduce the loading of this compound from runoff water and sediment. epa.govepa.gov Additionally, avoiding application when rainfall or irrigation is expected within 48 hours is advised to minimize runoff. epa.gov

Table 2: Environmental Fate Properties of this compound mda.state.mn.usgreenbook.net

| Property | Value |

| Soil | |

| Aerobic Half-life | 0.1 to 1.2 days |

| Anaerobic Half-life | 0.176 days |

| Mobility (Koc) | 11 to 85 L/kgoc |

| Photolysis | Stable |

| Persistence (DT50) | 1 to 6 days |

| Aquatic | |

| Aerobic Half-life | 1.4 to 1.8 days |

| Anaerobic Half-life | 1.37 to 2.61 days |

| Hydrolysis Half-life | 0.36 to 345 days (pH dependent) |

| Photolysis in water | 2.86 days |

| Volatilization from water/moist soil | Low potential |

Data compiled from various environmental fate studies. mda.state.mn.usgreenbook.net

Analytical Methodologies for Tolpyralate Research

Advanced Chromatographic Techniques for Residue Analysis

High-performance liquid chromatography (HPLC) coupled with mass spectrometry has become the standard for analyzing low-volatility and thermolabile compounds like tolpyralate. iftmuniversity.ac.iniaea.orgnews-medical.net This technique offers high sensitivity and selectivity, which are essential for detecting trace-level residues in diverse matrices. nih.govlcms.cz

Liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) is the designated analytical enforcement method for determining residues of this compound and its principal metabolite, MT-2153. regulations.govfederalregister.govfederalregister.gov This method is suitable for the concurrent analysis of both the parent compound and the metabolite in plant and livestock commodities. federalregister.govregulations.gov

The technique involves using a reverse-phase HPLC system, often with a gradient elution program. regulations.gov For the mobile phase, a common combination is 0.01M ammonium (B1175870) acetate (B1210297) in a water/methanol (B129727) mixture and pure methanol. regulations.gov Detection is typically performed in the positive-ion mode, monitoring specific precursor-to-product ion transitions for quantification and confirmation, which ensures high specificity. regulations.govregulations.gov The high selectivity of monitoring two ion transitions for each analyte often negates the need for a separate confirmatory method. regulations.gov

Key LC-MS/MS parameters for the analysis of this compound and its metabolite MT-2153 are detailed in regulatory documents. regulations.govregulations.gov

Table 1: LC-MS/MS Ion Transitions for this compound and Metabolite MT-2153

| Compound | Ion Transition (m/z) | Purpose | Reference |

|---|---|---|---|

| This compound | 485 → 383 | Quantification | regulations.gov |

| 485 → 111 | Confirmation | regulations.gov | |

| 485.3 → 409.3 | Confirmation | regulations.gov | |

| MT-2153 | 381 → 184 | Quantification | regulations.gov |

| 381 → 307 | Confirmation | regulations.gov | |

| 383.3 → 111.2 | Quantification | regulations.gov | |

| 383.3 → 325.2 | Confirmation | regulations.gov |

Sample Preparation Techniques for Diverse Agricultural and Environmental Matrices

Effective sample preparation is a critical step to isolate this compound from complex sample matrices like soil, crops, and animal tissues, thereby reducing matrix effects and ensuring accurate chromatographic analysis. mpbio.comsigmaaldrich.com Methodologies typically involve an initial solvent extraction followed by a clean-up step.

The choice of extraction solvent is optimized based on the specific matrix being analyzed. regulations.govregulations.govepa.gov Accelerated Solvent Extraction (ASE) is a modern technique that uses common solvents at elevated temperatures and pressures to achieve rapid and efficient extraction with reduced solvent consumption compared to traditional methods like Soxhlet. thermofisher.com

For plant commodities, a mixture of acetonitrile (B52724) and water is commonly used. regulations.govregulations.gov However, for matrices with high oil content, such as oilseed rape, acetone (B3395972) is substituted for acetonitrile. regulations.govregulations.gov In the analysis of soil samples, a more complex acidic solvent mixture is employed to ensure efficient extraction of the analytes. epa.govepa.gov For livestock tissues and products, acetonitrile is the solvent of choice. regulations.gov

Table 2: Optimized Extraction Solvents for this compound Analysis

| Matrix | Extraction Solvent | Reference |

|---|---|---|

| Plant Commodities (general) | Acetonitrile:Water (80:20, v/v) | regulations.govregulations.gov |

| Oilseed Rape | Acetone:Water (80:20, v/v) | regulations.govregulations.gov |

| Soil | Methanol:Water (80:20, v/v) containing 0.1 M ammonium formate, 0.05 M citric acid, and 0.5% v/v hydrochloric acid | epa.govepa.gov |

| Livestock Commodities (egg, liver, kidney, fat, meat) | Acetonitrile | regulations.gov |

The extraction process for soil typically involves shaking a sub-sample with the solvent, followed by centrifugation to separate the supernatant. The solid residue is often re-extracted to ensure complete recovery of the analytes. epa.govepa.gov

Following solvent extraction, a clean-up step using solid-phase extraction (SPE) is essential to remove co-extracted matrix components that could interfere with LC-MS/MS analysis. regulations.govsigmaaldrich.com SPE is a technique where analytes are isolated from a liquid sample by adsorbing them onto a solid sorbent. sigmaaldrich.com

The selection of the SPE cartridge depends on the matrix. For plant commodities and soil, Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges are frequently used. regulations.govregulations.govepa.gov For livestock matrices, Strata X cartridges have been employed. regulations.gov The general SPE procedure involves conditioning the cartridge, loading the sample extract, washing away impurities, and finally eluting the analytes of interest with an appropriate solvent mixture. epa.govepa.gov

Table 3: Solid-Phase Extraction (SPE) Procedures for this compound Analysis

| Matrix | SPE Cartridge | Elution Solvent | Reference |

|---|---|---|---|

| Plant Commodities | Oasis HLB | Not specified in source | regulations.govregulations.gov |

| Soil | Oasis HLB | Acetonitrile:Water (50:50 v:v) | epa.gov |

| Livestock Commodities | Strata X | Not specified in source | regulations.gov |

For soil analysis using an Oasis HLB cartridge, the procedure involves conditioning with methanol and acetic acid in water, loading the diluted extract, washing the cartridge with water, and eluting the analytes with an acetonitrile/water mixture. epa.govepa.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that has been successfully optimized and validated for the analysis of this compound in various agricultural products. korseaj.orgkoreascience.krscispace.com This approach combines the extraction and clean-up steps into a simpler workflow.

The optimized QuEChERS procedure for this compound involves:

Extraction: Samples are extracted with acetonitrile. korseaj.orgkoreascience.kr

Salting-out: A mixture of salts, including anhydrous magnesium sulfate, sodium chloride, disodium (B8443419) hydrogen citrate (B86180) sesquihydrate, and trisodium (B8492382) citrate dihydrate, is added to partition the acetonitrile layer. korseaj.orgkoreascience.kr

Clean-up: After centrifugation, an aliquot of the acetonitrile supernatant is subjected to dispersive solid-phase extraction (d-SPE), where it is mixed with sorbents to remove remaining interferences before LC-MS/MS analysis. korseaj.orgkoreascience.kr

This method has been validated for a range of agricultural products, demonstrating its effectiveness for routine monitoring. korseaj.orgkoreascience.kr

Solid-Phase Extraction (SPE) Clean-up Procedures

Method Validation Protocols in Research Contexts

For an analytical method to be considered reliable for research and regulatory purposes, it must undergo a rigorous validation process. regulations.govepa.gov Validation demonstrates that the method is suitable for its intended purpose by evaluating key performance parameters. epa.gov For this compound, analytical methods have been developed and independently validated for both plant and livestock commodities. federalregister.govfederalregister.gov

Validation protocols assess several key characteristics:

Selectivity: The ability of the method to distinguish the analyte from other components in the sample matrix. korseaj.org

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte in samples within a given range. For this compound, matrix-matched calibration curves have shown excellent linearity (R² ≥0.9980) over concentration levels from 0.0025 to 0.25 mg/L. korseaj.orgkoreascience.kr

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. federalregister.govfederalregister.gov For the enforcement method in plant commodities, the LOD was established at 0.004 ppm and the LOQ at 0.01 ppm. regulations.govfederalregister.govfederalregister.gov The validated QuEChERS method also achieved an LOQ of 0.01 mg/kg in five different agricultural products. korseaj.orgkoreascience.kr

Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is often determined through recovery studies on spiked samples. Validation studies for this compound in various crop commodities showed mean recoveries between 71% and 110%. regulations.gov The QuEChERS method demonstrated mean recoveries in the range of 85.2% to 112.4% at three different spiking levels. koreascience.kr

Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is typically expressed as the relative standard deviation (RSD). For the QuEChERS method, the RSD values for recovery were less than 6.2%. koreascience.kr Inter-laboratory reproducibility was also confirmed, with a coefficient of variation below 13%. koreascience.kr

These validation results confirm that the described analytical methodologies are robust and suitable for the accurate determination of this compound residues in a variety of matrices. regulations.govkoreascience.kr

Table 4: List of Compound Names

| Name Mentioned in Article | Chemical Name |

|---|---|

| This compound | 1-[[1-ethyl-4-[3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoyl]-1H-pyrazol-5-yl]oxy]ethyl methyl carbonate |

| MT-2153 | [1-ethyl-5-hydroxy-1H-pyrazol-4-yl][3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)phenyl]methanone |

| Acetonitrile | Acetonitrile |

| Acetone | Acetone |

| Methanol | Methanol |

| Ammonium formate | Ammonium formate |

| Citric acid | Citric acid |

| Hydrochloric acid | Hydrochloric acid |

| Magnesium sulfate | Magnesium sulfate |

| Sodium chloride | Sodium chloride |

| Disodium hydrogen citrate sesquihydrate | Disodium hydrogen citrate sesquihydrate |

| Trisodium citrate dihydrate | Trisodium citrate dihydrate |

Herbicide Resistance Evolution and Management Strategies

Documented Biotypes of Weeds with Evolved Resistance to HPPD Inhibitors

Although HPPD-inhibiting herbicides have been used for over two decades, the evolution of resistance has been relatively slower compared to other herbicide classes. unl.edu As of 2022, resistance to HPPD inhibitors has been officially documented in a few broadleaf weed species globally. cambridge.orgbioone.org The primary species that have evolved resistance are Palmer amaranth (B1665344) (Amaranthus palmeri), waterhemp (Amaranthus tuberculatus), and wild radish (Raphanus raphanistrum). unl.educambridge.org More recently, resistance has also been reported in a grass weed, Chinese sprangletop (Leptochloa chinensis). acs.orgnih.gov